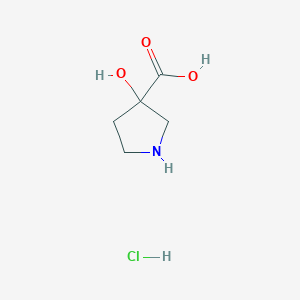

3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

3-hydroxypyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-4(8)5(9)1-2-6-3-5;/h6,9H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTOUMHOZKRENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method A: Protection-Reduction-Halogenation-Cyclization Route

This method is extensively described in patent US7652152B2 and involves the following key steps:

| Step No. | Process Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Introduction of an amine protecting group | Amidation or carbamation on 4-amino-(S)-2-hydroxybutylic acid | Protects the amine to prevent side reactions |

| 2 | Reduction of carboxylic acid group to primary alcohol | Sodium borohydride or similar reducing agents | Converts acid to alcohol precursor |

| 3 | Removal of amine protecting group to form amine salt | Acidic or basic deprotection | Prepares molecule for subsequent halogenation |

| 4 | Halogenation of primary alcohol to activate leaving group | Bromic acid/acetic acid, acetyl bromide; 0–100°C, C1–C4 alkyl solvents with carboxylic acid | Activates alcohol for cyclization |

| 5 | Amine cyclization to form (S)-3-hydroxypyrrolidine | Solvents: water, C1–C4 alcohols; Bases: Na2CO3, K2CO3, NaHCO3, LiOH, NaOH, KOH, Ca(OH)2, TEA | Cyclization proceeds under mild conditions, yielding optically pure product |

- The process starts from optically pure 4-amino-(S)-2-hydroxybutylic acid.

- Amine protection ensures selective reactions.

- Halogenation activates the primary alcohol for nucleophilic substitution.

- Cyclization forms the pyrrolidine ring.

- Purification is achieved by simple distillation under reduced pressure, avoiding complex chromatographic steps.

- The method is scalable for industrial production and yields chemically and optically pure (S)-3-hydroxypyrrolidine.

Method B: Esterification-Lactamization-Amide Reduction Route

An alternative approach involves esterification and lactam formation followed by reduction:

| Step No. | Process Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Esterification of carboxylic acid group | C1–C12 linear/branched alkyl or benzyl alcohol; acidic conditions (halogen acid, sulfuric acid, or organic acid); 0–150°C or reflux | Converts acid to ester, facilitating cyclization |

| 2 | Lactam cyclization of ester compound | Acidic conditions, no purification between steps | Forms lactam intermediate |

| 3 | Amide reduction of lactam compound | Reducing agents such as borane or lithium aluminum hydride | Converts lactam to pyrrolidine ring |

- Consecutive reactions without intermediate purification improve efficiency.

- Mild reaction conditions preserve optical purity.

- Final product is obtained after adjusting pH and distillation under reduced pressure.

- The hydrochloride salt can be formed by acidification with hydrochloric acid post-synthesis.

Specific Preparation of 3-Hydroxypyrrolidine-3-carboxylic Acid Hydrochloride

Patent CN105646321A provides a preparation method focusing on the hydrochloride salt form:

| Step No. | Process Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of (S)-3-hydroxypyrrolidine base | As per methods above or similar synthetic routes | Obtained as optically pure base |

| 2 | Formation of hydrochloride salt | Addition of concentrated hydrochloric acid to reaction mixture; pH adjustment to ≤1.2; cooling to 5–10°C | Crystallization of hydrochloride salt |

| 3 | Extraction and purification | Extraction with ethyl acetate; drying with anhydrous magnesium sulfate; filtration and concentration | Yields pure this compound |

- Solvents used include dichloromethane, ethyl acetate, methanol, ethanol, and others depending on step.

- Bases such as potassium hydroxide or sodium hydroxide may be used in cyclization or reduction steps.

- The process emphasizes mild conditions to retain stereochemistry and chemical purity.

Comparative Summary of Preparation Methods

| Aspect | Method A (Protection-Reduction-Halogenation-Cyclization) | Method B (Esterification-Lactamization-Amide Reduction) | Hydrochloride Salt Formation (CN Patent) |

|---|---|---|---|

| Starting Material | 4-amino-(S)-2-hydroxybutyric acid | Same or similar amino acid derivatives | Synthesized base compound |

| Key Reaction Steps | Amine protection, reduction, halogenation, cyclization | Esterification, lactam cyclization, amide reduction | Acidification with HCl, crystallization |

| Reaction Conditions | 0–100°C, mild bases, C1–C4 alcohol solvents | 0–150°C, acidic conditions, no intermediate purification | pH ≤1.2, low temperature crystallization |

| Purification | Distillation under reduced pressure | Distillation, filtration | Extraction, drying, filtration |

| Optical Purity Maintenance | High, due to mild conditions and protected intermediates | High, due to mild conditions | Maintained by controlled acidification and purification |

| Industrial Scalability | High, economically feasible | High, efficient stepwise synthesis | Suitable for large-scale production |

Research Findings and Practical Considerations

- The use of optically active starting materials ensures the final product's stereochemical integrity, critical for pharmaceutical applications.

- Protection-deprotection strategies are essential to avoid side reactions and improve yield.

- Halogenation step activates the molecule for intramolecular cyclization, a key step in ring formation.

- Mild bases and solvents reduce racemization risk.

- The hydrochloride salt form improves compound stability and facilitates handling.

- The described methods allow for simple purification steps, such as reduced-pressure distillation and crystallization, avoiding complex chromatography, which is advantageous for industrial scale-up.

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for enhanced receptor binding, making it valuable in drug formulation aimed at treating neurological disorders and other conditions.

- Key Uses:

- Development of drugs targeting neurological disorders.

- Synthesis of chiral intermediates for pharmaceuticals, including calcium antagonists and antibiotics.

| Pharmaceutical Application | Description |

|---|---|

| Calcium Antagonists | Used as an intermediate in compounds like Barnidipine. |

| Antibiotics | Integral in the synthesis of carbapenem and quinolone-based antibiotics. |

Neuroscience Research

Investigating Neurotransmitter Mechanisms:

This compound is extensively utilized in neuroscience to study neurotransmitter systems. It aids researchers in understanding synaptic transmission and neuronal signaling, which are critical for developing treatments for mental health conditions such as depression and anxiety.

- Research Focus:

- Mechanisms of neurotransmitter action.

- Potential treatments for mood disorders.

Analytical Chemistry

Standard Reference Material:

In analytical chemistry, this compound is employed as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry. This ensures accurate quantification of related compounds in complex biological samples.

| Analytical Technique | Application |

|---|---|

| HPLC | Used as a reference standard to ensure accuracy in quantification. |

| Mass Spectrometry | Aids in the identification and quantification of related compounds. |

Biochemical Studies

Enzyme Inhibition Studies:

The compound is also significant in biochemical research, particularly in enzyme inhibition studies. It allows scientists to explore the effects of specific enzymes on biological pathways, contributing to drug discovery and development.

- Applications:

- Investigating enzyme interactions.

- Developing enzyme inhibitors for therapeutic use.

Material Science

Incorporation into Polymers:

In material science, this compound can be incorporated into polymers to enhance their properties, such as improving thermal stability and mechanical strength.

- Material Enhancements:

- Improved thermal stability.

- Enhanced mechanical properties for industrial applications.

Case Studies

-

Neuroscience Application Study:

A study published in a peer-reviewed journal demonstrated the efficacy of this compound in modulating neurotransmitter release, leading to potential therapeutic implications for anxiety disorders . -

Pharmaceutical Development Case:

Research highlighted its role in synthesizing a novel class of calcium channel blockers that showed promise in clinical trials for hypertension treatment .

Wirkmechanismus

The mechanism of action of 3-hydroxypyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. This makes it a valuable tool in studying enzyme kinetics and protein-ligand interactions .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Selected Compounds

Key Observations:

Substituent Effects :

- Lipophilicity : The dichlorophenyl group in ’s compound increases lipophilicity, favoring blood-brain barrier penetration . Fluorinated derivatives () balance solubility and metabolic stability .

- Acidity : Trifluoromethyl and carboxylic acid groups lower pKa, enhancing reactivity in enzyme-active sites .

- Steric and Stereochemical Influence : Piperidine derivatives () offer greater conformational flexibility than pyrrolidines, while positional isomers () alter target binding .

Applications :

- Drug Discovery : Fluorinated and chlorinated variants are prioritized for antiviral and anticancer applications due to improved pharmacokinetics .

- Chiral Synthesis : The Boc-protected derivative () serves as a key intermediate in peptide synthesis, protecting the amine group during solid-phase reactions .

Physicochemical Properties :

- Water solubility is highest in hydroxylated and carboxylated pyrrolidines (), whereas lipophilic substituents reduce aqueous solubility but improve tissue penetration .

Biologische Aktivität

3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride (also known as 3-Hydroxypyrrolidine hydrochloride) is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and metabolic pathways. It has been shown to act as both a substrate and an inhibitor for specific enzymes, influencing metabolic processes.

Enzyme Interaction

Research indicates that this compound can interact with the neuraminidase enzyme, which is crucial for the replication of certain viruses, including influenza. In studies, it has been demonstrated to inhibit neuraminidase activity, thus reducing viral cytopathogenic effects in cell culture assays .

Antiviral Activity

This compound has been investigated for its antiviral properties. It has shown potential as an inhibitor of influenza virus neuraminidase, which is essential for viral release from infected cells. The compound's mechanism involves competitive inhibition, where it binds to the active site of the enzyme, preventing substrate access .

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of 3-hydroxypyrrolidine-3-carboxylic acid. For example, compounds derived from this structure have exhibited significant cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. The viability of these cells was notably reduced upon treatment with these derivatives, indicating their potential as anticancer agents .

Metabolic Modulation

The compound also plays a role in metabolic pathways related to amino acids and their derivatives. It has been shown to enhance the expression of PD-L1 in immune cells, which may influence tumor progression and immune response modulation . This suggests that 3-hydroxypyrrolidine-3-carboxylic acid could have implications in cancer immunotherapy.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antiviral Efficacy : A study demonstrated that the compound significantly reduced cytopathogenic effects in influenza-infected cell cultures by inhibiting neuraminidase activity .

- Cytotoxicity Against Cancer Cells : In vitro assays showed that derivatives of this compound reduced viability in A549 lung cancer cells by up to 63% compared to untreated controls .

- PD-L1 Expression Regulation : Research indicated that hydroxyproline metabolism, related to this compound, enhances PD-L1 expression in immune cells, potentially contributing to immune evasion in tumors .

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antiviral, Anticancer | Enzyme inhibition (neuraminidase), PD-L1 modulation |

| Methyl 4-hydroxypyrrolidine-3-carboxylate | Antimicrobial | Structure-dependent activity against pathogens |

| Ethyl 3-hydroxypyrrolidine-2-carboxylate | Anticancer | Cytotoxic effects on various cancer cell lines |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Hydroxypyrrolidine-3-carboxylic acid hydrochloride in complex matrices?

- Methodology : Use HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer-methanol (70:30 v/v) at 1 mL/min flow rate. UV detection at 207–210 nm is optimal for pyrrolidine derivatives. Validate linearity (1–10 µg/mL range), recovery (98–102%), and precision (RSD <2%) using spiked samples .

- Data Interpretation : Ensure peak purity via diode-array detection to distinguish from co-eluting impurities. Compare retention times with certified reference standards.

Q. How can researchers confirm the stereochemical purity of this compound?

- Methodology : Perform chiral HPLC or polarimetry. For advanced confirmation, use X-ray crystallography (as demonstrated for structurally similar (E)-3-(pyridin-4-yl)acrylic acid derivatives) to resolve spatial arrangements of hydroxyl and carboxylic groups .

- Contradiction Handling : If NMR data conflicts with crystallographic results (e.g., unexpected coupling constants), re-evaluate sample preparation for solvate formation or tautomeric shifts .

Q. What storage conditions ensure long-term stability of this compound?

- Methodology : Store as a crystalline solid at –20°C in airtight, light-resistant containers. Monitor stability via periodic HPLC assays for degradation products (e.g., lactam formation from intramolecular cyclization) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the acid-catalyzed reactivity of this compound?

- Methodology : Adapt green chemistry protocols (e.g., thiamine hydrochloride catalysis in aqueous media) to study esterification or lactonization. Track reaction kinetics using in-situ FTIR or NMR to identify intermediates like acyl pyridinium complexes .

- Data Analysis : Compare activation energies (Arrhenius plots) for intramolecular vs. intermolecular pathways to determine dominant mechanisms .

Q. What strategies resolve contradictions in supramolecular interaction data for this compound?

- Methodology : Conduct a Cambridge Structural Database (CSD) survey for analogous pyrrolidine-carboxylic acid systems. Analyze hydrogen-bonding motifs (e.g., O–H···O vs. N–H···O interactions) and π-stacking trends. For discrepancies between computational and experimental results (e.g., DFT vs. XRD), refine solvent models or consider protonation state variations .

Q. How to design a protocol for synthesizing stereoisomerically pure derivatives of this compound?

- Methodology : Use enzymatic resolution (e.g., lipase-mediated kinetic separation) or diastereomeric salt crystallization with chiral counterions (e.g., tartaric acid). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism .

- Troubleshooting : If racemization occurs during synthesis, optimize reaction temperature (<40°C) and avoid strong bases to preserve stereointegrity .

Methodological Notes

- Safety Protocols : Refer to SDS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and neutralization protocols for spills (e.g., sodium bicarbonate) .

- Validation : Cross-validate analytical results with orthogonal techniques (e.g., LC-MS for mass confirmation, NMR for structural elucidation) to mitigate instrumental bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.